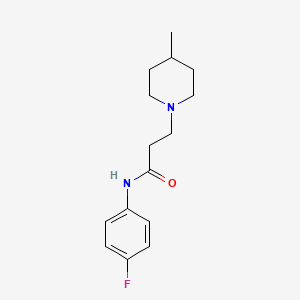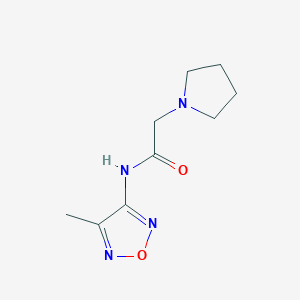
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, also known as MMQ, is a chemical compound that has been studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cancer development.
Biochemical and Physiological Effects:
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its potential as a pharmacological agent for treating various diseases. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. Another area of research could focus on the use of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in combination with other pharmacological agents for treating various diseases. Additionally, further research could focus on the mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone and its potential use in treating other neurological disorders.
Synthesemethoden
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with various reagents. One of the most common synthesis methods involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and methylation reactions.
Wissenschaftliche Forschungsanwendungen
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its potential use as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-10-13(20-2)8-9-15(14)17-16(19)18(11)12-6-4-3-5-7-12/h3-10H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVHNSRXRAVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-methylidene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)

![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)

![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)

![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)